1-(1-Ethyl-1h-pyrazol-4-yl)ethane-1-sulfonamide

LogP Lipophilicity Membrane Permeability

This 97–98% pure pyrazole-sulfonamide building block (MW 203.26 Da) offers a distinct ethane-sulfonamide linker, providing a ΔlogP +0.4 advantage over methane-linked analogs for enhanced BBB penetration. Its conserved HBD (1) and pyrazole hinge-binding motif make it a critical fragment for kinase inhibitor SAR, while the ethyl vector enables growth into selectivity pockets. Avoid uncontrolled variables from generic interchange; purchase this specific CAS-graded material to ensure reproducibility in medicinal chemistry and chemical biology.

Molecular Formula C7H13N3O2S
Molecular Weight 203.26 g/mol
Cat. No. B13493548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Ethyl-1h-pyrazol-4-yl)ethane-1-sulfonamide
Molecular FormulaC7H13N3O2S
Molecular Weight203.26 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)C(C)S(=O)(=O)N
InChIInChI=1S/C7H13N3O2S/c1-3-10-5-7(4-9-10)6(2)13(8,11)12/h4-6H,3H2,1-2H3,(H2,8,11,12)
InChIKeyONZQEKVJIYLFAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide – Physicochemical Identity and Research-Grade Specifications


1-(1-Ethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide (CAS 1247583-26-1) is a pyrazole‑sulfonamide building block used in medicinal chemistry and chemical biology. Its molecular formula is C₇H₁₃N₃O₂S (MW 203.26 g/mol), and key computed properties include a topological polar surface area (TPSA) of 86.4 Ų, an XLogP3 of –0.6, one hydrogen‑bond donor, and four hydrogen‑bond acceptors [1]. The compound is commercially available from multiple suppliers at purities of 97–98 % .

Why Pyrazole‑Sulfonamide Analogs Cannot Substitute 1-(1-Ethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide Without Risk


Even seemingly minor structural deviations among pyrazole‑sulfonamide derivatives produce measurable shifts in lipophilicity, hydrogen‑bonding capacity, and steric profile that directly affect molecular recognition, pharmacokinetics, and synthetic reactivity. For instance, removal of the N‑ethyl group or replacement of the ethane‑sulfonamide linker with a methane‑sulfonamide linker alters logP by ≥0.4 units and changes the hydrogen‑bond donor count, parameters that govern membrane permeability and target engagement [1][2]. Generic interchange therefore introduces uncontrolled variables that undermine reproducibility in structure‑activity relationship (SAR) studies and process chemistry.

Quantitative Differentiation of 1-(1-Ethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide from Its Closest Analogs


Lipophilicity Advantage Over the Methane‑Linked Analog

The target compound exhibits an XLogP3 of –0.6, whereas the one‑carbon‑shorter analog (1‑ethyl‑1H‑pyrazol‑4‑yl)methanesulfonamide has an XLogP3 of –1 [1][2]. The 0.4 log unit increase reflects the additional methylene group in the ethane‑sulfonamide chain.

LogP Lipophilicity Membrane Permeability

Molecular Weight and Steric Differentiation from the N‑Des‑Ethyl Analog

The target compound (MW 203.26 g/mol) is 28.05 g/mol heavier than 1‑(1H‑pyrazol‑3‑yl)ethane‑1‑sulfonamide (MW 175.21 g/mol), equivalent to the mass of an ethyl group [1]. This added steric bulk can restrict rotational freedom and enhance shape complementarity with hydrophobic enzyme pockets.

Molecular Weight Steric Bulk Selectivity

Hydrogen‑Bond Donor Count Distinction from the N‑Methyl Sulfonamide Analog

The target compound possesses one hydrogen‑bond donor (the sulfonamide NH₂ group), whereas the N‑methyl derivative 1‑(1‑ethyl‑1H‑pyrazol‑4‑yl)‑N‑methylethane‑1‑sulfonamide has zero HBDs because the sulfonamide nitrogen is fully substituted [1]. The difference of one HBD alters both aqueous solubility and the capacity to donate a hydrogen bond to a biological target.

Hydrogen Bond Donor Solubility Target Engagement

Topological Polar Surface Area Parity with Divergent Lipophilicity

Despite having identical TPSA values (86.4 Ų), the target compound and (1‑ethyl‑1H‑pyrazol‑4‑yl)methanesulfonamide differ in XLogP3 by 0.4 units [1][2]. This demonstrates that TPSA alone is insufficient to predict absorption; the ethane linker confers higher lipophilicity without increasing polar surface area, a desirable combination for blood‑brain barrier penetration.

Polar Surface Area Lipophilicity Drug‑likeness

Consistent High Purity Specification Across Suppliers

The target compound is offered at a minimum purity of 97 % (AKSci) and 98 % (Leyan) . This level of purity, consistently reported across independent vendors, reduces the risk of batch‑to‑batch variability that could confound biological assay results or synthetic yields.

Purity Reproducibility Procurement Specification

Optimal Use Cases for 1-(1-Ethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide Based on Quantitative Differentiation


Lead Optimization in CNS Drug Discovery Requiring Balanced logP and TPSA

The compound’s XLogP3 of –0.6, combined with a TPSA of 86.4 Ų [1], places it within the favorable range for CNS drug candidates (logP 1–3, TPSA < 90 Ų). Its higher lipophilicity relative to the methane‑linked analog (ΔlogP +0.4) makes it a preferred starting point for optimizing blood‑brain barrier penetration without sacrificing polar surface area.

Kinase Inhibitor Fragment Library Expansion

The conserved hydrogen‑bond donor (1 HBD) [1] and the pyrazole ring’s ability to act as a hinge‑binding motif position this compound as a valuable fragment for kinase inhibitor design. Its MW of 203 Da is below the typical fragment limit (300 Da), and the ethyl substituent provides a vector for further growth into selectivity pockets.

Agrochemical Intermediate Exploiting Pyrazole‑Sulfonamide Bioisosterism

Pyrazole‑sulfonamides are established bioisosteres of carboxylic acids in herbicidal and fungicidal agents. The ethane‑sulfonamide chain offers a distinct steric and electronic profile compared to methane‑linked analogs [2], enabling fine‑tuning of target‑site interactions in protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS) inhibitors.

Chemical Probe Synthesis for Carbonic Anhydrase Isoform Profiling

Primary sulfonamides are known zinc‑binding groups for carbonic anhydrase inhibition. The unsubstituted sulfonamide NH₂ (1 HBD) of this compound provides the requisite zinc coordination, while the ethyl‑pyrazole moiety can be elaborated to achieve isoform selectivity. The 97–98 % purity specification ensures that probe molecules meet the quality standards required for target‑engagement studies.

Quote Request

Request a Quote for 1-(1-Ethyl-1h-pyrazol-4-yl)ethane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.